Bis(p-methoxyphenyl)selenide
CAS No.: 22216-66-6
Cat. No.: VC18960991
Molecular Formula: C14H14O2Se
Molecular Weight: 293.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22216-66-6 |
|---|---|
| Molecular Formula | C14H14O2Se |
| Molecular Weight | 293.23 g/mol |
| IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)selanylbenzene |
| Standard InChI | InChI=1S/C14H14O2Se/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
| Standard InChI Key | LURBCACEKXUJEG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)[Se]C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Molecular Structure
Bis(p-methoxyphenyl)selenide, also known as bis(4-methoxyphenyl) selenide or bis(p-anisyl) selenide, is a symmetrical organoselenium compound with a molecular weight of 293.23 g/mol . Its structure comprises a selenium atom centrally bonded to two methoxy-substituted phenyl rings, creating a planar configuration that enhances its reactivity in electron-transfer processes. The methoxy groups at the para positions donate electron density to the aromatic rings, stabilizing the selenium center and influencing its interaction with substrates.
Crystallographic Insights
Single-crystal X-ray diffraction studies reveal that bis(p-methoxyphenyl)selenide crystallizes in the monoclinic space group P 1 21/n 1 (space group number 14) with unit cell parameters a = 6.1527 Å, b = 26.213 Å, c = 8.0982 Å, and β = 95.797° . The selenium atom adopts a bent geometry with a C–Se–C bond angle of 95.8°, while the methoxy groups orient orthogonally to the phenyl planes, minimizing steric hindrance. The crystal packing exhibits weak intermolecular Se···O interactions (3.12 Å), contributing to its stability in solid-state configurations .
Table 1: Crystallographic Data for Bis(p-methoxyphenyl)selenide
| Parameter | Value |
|---|---|
| Space group | P 1 21/n 1 |
| Unit cell dimensions | a = 6.1527 Å |
| b = 26.213 Å | |
| c = 8.0982 Å | |
| β angle | 95.797° |
| Z (unit cell) | 4 |
| Residual factor | 0.0607 |
Synthesis and Manufacturing Techniques
The synthesis of bis(p-methoxyphenyl)selenide primarily involves Grignard reagent methodologies. In a representative procedure, p-methoxyphenyl magnesium bromide reacts with elemental selenium under inert atmospheric conditions, yielding the target compound after aqueous workup and purification. Alternative routes include nucleophilic substitution between sodium selenide and p-methoxybenzyl halides, though these methods often suffer from lower yields due to competing oxidation reactions .
Critical reaction parameters include:
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Stoichiometry: A 2:1 molar ratio of Grignard reagent to selenium ensures complete conversion.
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Temperature: Reactions proceed optimally at −78°C to prevent selenium aggregation.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product in >85% purity.
Catalytic Mechanisms and Applications in Organic Synthesis
Bis(p-methoxyphenyl)selenide has garnered attention for its role in regioselective halolactonization and bromoetherification reactions. When combined with 4-(dimethylamino)pyridine (DMAP), it catalyzes the formation of medium-sized lactones and oxepanes from alkenoic acids and alkenols, respectively .
Halolactonization Mechanism
The catalytic cycle involves the generation of a quaternary selenium intermediate, as evidenced by ⁷⁷Se NMR and mass spectrometry . Selenium’s electrophilic nature polarizes the halogen atom (Br or I), facilitating nucleophilic attack by the carboxylate group on the alkene. This step determines the exo-selectivity observed in seven-membered lactones (e.g., 85% yield for 7-bromooxepan-2-one) .
Table 2: Representative Halolactonization Reactions Catalyzed by Bis(p-methoxyphenyl)selenide
| Substrate | Product | Yield (%) |
|---|---|---|
| 6-Heptenoic acid | 7-Bromolactone | 64 |
| 8-Nonenoic acid | 9-Iodolactone | 72 |
| Citronellic acid | Diastereomeric lactone (98:2 dr) | 89 |
Bromoetherification of Alkenols
In the presence of N-bromosuccinimide (NBS), the catalyst system enables the synthesis of seven-membered bromooxepanes from alkenols. For example, (E)-5-hexen-1-ol converts to 2-bromooxepane in 66% yield, with the selenium center stabilizing the bromiranium ion transition state .
Comparative Analysis with Related Organoselenium Compounds
Bis(p-methoxyphenyl)selenide exhibits distinct advantages over other organoselenium species:
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vs. Selenoxides: Unlike bis(4-methoxyphenyl) selenoxide, which shows antioxidant activity, the selenide form excels in catalysis due to its reduced oxidation state and stronger electrophilicity.
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vs. Diselenides: Diselenides like 1,2-bis(4-methoxyphenyl)diselenide require harsher reaction conditions for similar transformations, limiting their utility in sensitive syntheses .
Future Research Directions
Potential innovations include:
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Material Science: Exploiting selenium’s semiconducting properties to design photoresponsive materials.
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Environmental Chemistry: Degrading halogenated pollutants via selenium-mediated reductive dehalogenation.
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Pharmaceutical Applications: Adapting the catalytic framework for synthesizing macrocyclic drug candidates.
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